molecular formula C21H31NO6 B4041870 1-[3-(4-allyl-2-methoxyphenoxy)propyl]-3-methylpiperidine oxalate

1-[3-(4-allyl-2-methoxyphenoxy)propyl]-3-methylpiperidine oxalate

Cat. No.: B4041870
M. Wt: 393.5 g/mol
InChI Key: JLPSHVKSQUROBO-UHFFFAOYSA-N
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Description

1-[3-(4-allyl-2-methoxyphenoxy)propyl]-3-methylpiperidine oxalate is a useful research compound. Its molecular formula is C21H31NO6 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.21513771 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

The study of similar compounds involves their synthesis, chemical behavior, and potential as intermediates in the creation of more complex molecules. For instance, research on the synthesis and reactions of related molecules has explored their formation processes and reactivity under various conditions. These studies lay the groundwork for understanding the chemical properties and potential applications of 1-[3-(4-allyl-2-methoxyphenoxy)propyl]-3-methylpiperidine oxalate in fields such as material science and medicinal chemistry (Pimenova et al., 2003).

Biological Activity

Compounds with structural similarities have been investigated for their biological activities, including interactions with biological receptors, antiproliferative effects, and potential therapeutic applications. For example, research on the methyl substitution on the piperidine ring of derivatives has explored their binding affinities and activities at specific receptors, revealing insights into the design of ligands with selective biological actions (Berardi et al., 2005).

Catalysis and Chemical Transformations

The investigation into the catalytic upgrading of phenolic monomers highlights the role of similar compounds in chemical transformations, particularly in the context of renewable resources and sustainable chemistry. The study on the hydrodeoxygenation of lignin monomer eugenol, for example, has examined the influence of catalysts on product distributions, contributing to the development of efficient processes for converting biomass into valuable chemicals (Zhang et al., 2014).

Properties

IUPAC Name

1-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2.C2H2O4/c1-4-7-17-9-10-18(19(14-17)21-3)22-13-6-12-20-11-5-8-16(2)15-20;3-1(4)2(5)6/h4,9-10,14,16H,1,5-8,11-13,15H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPSHVKSQUROBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCOC2=C(C=C(C=C2)CC=C)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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